![molecular formula C7H14AsClO3 B13818066 [(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-heptenylarsonic acid is an organoarsenic compound with the molecular formula C7H13AsClO2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-heptenylarsonic acid typically involves the reaction of hept-1-yne with arsenic trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-Chloro-1-heptenylarsonic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
化学反応の分析
Types of Reactions: 2-Chloro-1-heptenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the compound into different arsenic-containing species.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Various reduced arsenic species.
Substitution: Compounds with different substituents replacing the chlorine atom.
科学的研究の応用
2-Chloro-1-heptenylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-1-heptenylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.
類似化合物との比較
- 2-Chloro-1-pentenylarsenic acid
- 2-Chloro-1-butenylarsenic acid
- 2-Chloro-1-propenylarsenic acid
Comparison: 2-Chloro-1-heptenylarsonic acid is unique due to its longer carbon chain, which can influence its chemical reactivity and biological activity. Compared to shorter-chain analogs, it may exhibit different solubility, stability, and interaction with biological targets.
特性
分子式 |
C7H14AsClO3 |
|---|---|
分子量 |
256.56 g/mol |
IUPAC名 |
[(Z)-2-chlorohept-1-enyl]arsonic acid |
InChI |
InChI=1S/C7H14AsClO3/c1-2-3-4-5-7(9)6-8(10,11)12/h6H,2-5H2,1H3,(H2,10,11,12)/b7-6- |
InChIキー |
BVLOSGJWCPXUJT-SREVYHEPSA-N |
異性体SMILES |
CCCCC/C(=C/[As](=O)(O)O)/Cl |
正規SMILES |
CCCCCC(=C[As](=O)(O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


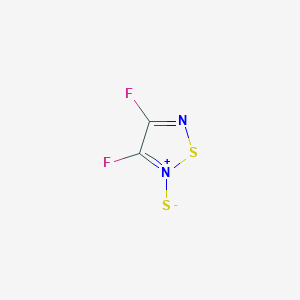


![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
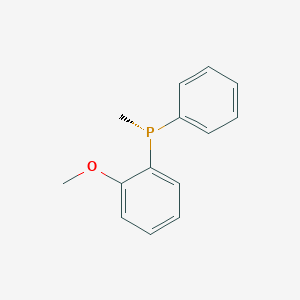
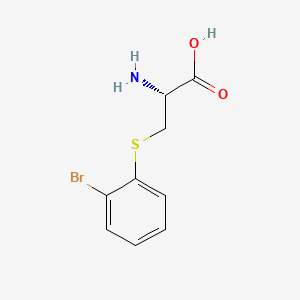
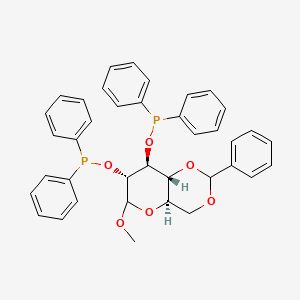
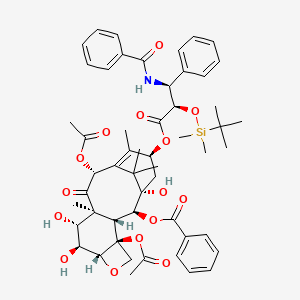
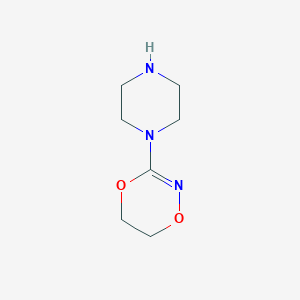

![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
